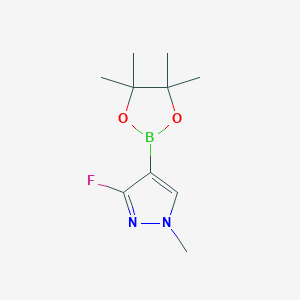

3-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS No.: 2271472-69-4

Cat. No.: VC11998395

Molecular Formula: C10H16BFN2O2

Molecular Weight: 226.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2271472-69-4 |

|---|---|

| Molecular Formula | C10H16BFN2O2 |

| Molecular Weight | 226.06 g/mol |

| IUPAC Name | 3-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

| Standard InChI | InChI=1S/C10H16BFN2O2/c1-9(2)10(3,4)16-11(15-9)7-6-14(5)13-8(7)12/h6H,1-5H3 |

| Standard InChI Key | KZEBAMIXJUPYGD-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2F)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2F)C |

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₆BFN₂O₂, with a molecular weight of 226.06 g/mol . Its structure consists of a pyrazole ring substituted at three positions:

-

Position 1: A methyl group (-CH₃).

-

Position 3: A fluorine atom (-F).

-

Position 4: A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group) .

The SMILES representation is B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2F)C, and the InChIKey is KZEBAMIXJUPYGD-UHFFFAOYSA-N . The pinacol boronate group enhances stability and reactivity in Suzuki-Miyaura cross-coupling reactions, while the fluorine atom influences electronic and steric properties, potentially improving binding affinity in drug candidates .

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves functionalization of a pyrazole precursor followed by boronate ester formation. One reported method involves:

-

Fluorination: Introduction of fluorine at position 3 via electrophilic fluorination or halogen exchange .

-

Boronation: Installation of the pinacol boronate group using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic ester, this compound participates in palladium-catalyzed cross-couplings to form carbon-carbon bonds. For example:

This reaction is pivotal in synthesizing fluorinated heterocycles for drug discovery .

Pharmaceutical Intermediate

Fluorinated pyrazoles are prevalent in bioactive molecules. The compound’s structure aligns with intermediates for:

-

HIV-1 Env inhibitors: Similar boronate-pyrazole derivatives are used to target gp120 interactions (source ).

-

Kinase inhibitors: Fluorine enhances metabolic stability and target binding.

Physicochemical Properties

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume